
CeMMEC1
Descripción general
Descripción
CeMMEC1 (N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide) is an N-methylisoquinolinone derivative that selectively inhibits the second bromodomain (BD2) of TATA-box binding protein-associated factor 1 (TAF1), a critical transcriptional coactivator in the TFIID complex. It exhibits high affinity for TAF1-BD2 with a dissociation constant (Kd) of 1.8 µM and an inhibitory concentration (IC50) of 0.9 µM .
Additionally, it enhances the reactivation of latent HIV-1 in combination with JQ-1, a BET inhibitor, highlighting its role in virology . Its physicochemical properties include a molecular weight of 336.3 g/mol, purity >98%, and availability in various formulations (e.g., 10 mM DMSO solutions, 1–100 mg powder) .
Métodos De Preparación
Synthetic Routes and Reaction Optimization
Core Heterocyclic Framework Construction
The isoquinolinone moiety of CeMMEC1 is synthesized via cyclization of N-methylated precursors. Starting with 4-carboxyisoquinoline, methylation at the 2-position is achieved using methyl iodide under basic conditions (e.g., potassium carbonate in dimethylformamide) . The resultant 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is isolated via recrystallization from ethanol/water (yield: 78–85%) . Concurrently, the 1,4-benzodioxan-6-amine subunit is prepared by reducing 6-nitro-1,4-benzodioxane with hydrogen gas over a palladium catalyst, followed by purification through silica gel chromatography .
Amide Coupling and Final Assembly
The critical amide bond formation between the isoquinolinone carboxylic acid and benzodioxan amine employs N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane . Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 12 hours at room temperature. Post-reaction, the crude product is washed with sodium bicarbonate and brine, then purified using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) . Final yields for this step range from 65% to 72% .
Table 1: Key Reaction Parameters for this compound Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Isoquinoline Methylation | CH3I, K2CO3, DMF, 50°C, 6h | 78–85 | ≥95 |
Benzodioxan Amine Prep | H2/Pd-C, EtOH, rt, 24h | 90 | ≥98 |
Amide Coupling | DIC, HOBt, DCM, rt, 12h | 65–72 | ≥97 |
Chemical Characterization and Structural Validation
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound. The ¹H NMR (400 MHz, DMSO-d6) spectrum exhibits characteristic signals: δ 8.45 (s, 1H, isoquinolinone H-3), 7.95 (d, J = 8.0 Hz, 1H, H-5), and 4.25–4.30 (m, 4H, benzodioxan OCH2) . High-resolution mass spectrometry (HRMS) validates the molecular formula C19H16N2O4 with an observed [M+H]⁺ peak at m/z 337.1189 (calculated: 337.1184) .
Purity and Solubility Specifications
This compound is supplied as a white crystalline solid with a purity ≥98% by HPLC . Solubility tests indicate full dissolution in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM, while aqueous solubility is limited to <0.1 mg/mL . Stability studies confirm no degradation after 36 months at –20°C under anhydrous conditions .
Table 2: Physicochemical Properties of this compound
Property | Value | Method |
---|---|---|
Molecular Weight | 336.35 g/mol | HRMS |
Melting Point | 218–220°C (dec.) | Differential Scanning Calorimetry |
LogP | 2.8 ± 0.2 | Shake-flask |
λmax (UV-Vis) | 274 nm (ε = 12,500 M⁻¹cm⁻¹) | Spectrophotometry |
Purification and Formulation Protocols
Chromatographic Purification
Crude this compound is purified using preparative HPLC with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). A gradient from 20% B to 80% B over 30 minutes achieves baseline separation, with fractions analyzed by LC-MS for identity confirmation . Lyophilization yields the final product as a free base.
Stock Solution Preparation
For biological assays, this compound is dissolved in DMSO to create 10 mM stock solutions, aliquoted, and stored at –20°C. Serial dilutions in culture media ensure final DMSO concentrations ≤0.1% .
Table 3: Standard Stock Solution Formulation
Desired Concentration | Volume of DMSO (mL) per 1 mg |
---|---|
1 mM | 2.97 |
5 mM | 0.59 |
10 mM | 0.30 |
Analytical and Functional Validation
Binding Affinity Assessment
TAF1 bromodomain binding is quantified using homogeneous time-resolved fluorescence (HTRF). This compound displaces a biotinylated acetylated peptide (IC50 = 1.2 ± 0.3 μM) in assays containing 5 nM TAF1-GST and 50 nM peptide . Specificity profiling against BRD4 bromodomains shows no significant interaction (IC50 > 100 μM) .
Cellular Activity Confirmation
In THP-1 leukemia cells, this compound (10 μM) synergizes with JQ1 (500 nM) to reduce viability by 68% (MTT assay) . Live-cell imaging confirms chromatin relocalization of BRD4 within 6 hours, validating target engagement .
Análisis De Reacciones Químicas
Tipos de reacciones: CeMMEC1 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto se puede reducir para producir formas reducidas con diferentes propiedades químicas.
Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de isoquinolinona oxidados, mientras que la reducción puede producir compuestos de isoquinolinona reducidos .
Aplicaciones Científicas De Investigación
CeMMEC1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar las interacciones entre los bromodominios y las lisinas acetiladas en las histonas.
Biología: Investiga el papel de las proteínas que contienen bromodominios en la expresión génica y la remodelación de la cromatina.
Medicina: Explora posibles aplicaciones terapéuticas en el tratamiento del cáncer al dirigirse a BRD4 y TAF1.
Industria: Utilizado en el desarrollo de nuevos fármacos y moduladores epigenéticos
Mecanismo De Acción
CeMMEC1 ejerce sus efectos inhibiendo el bromodominio de BRD4 y uniéndose con alta afinidad a TAF1. Esta inhibición interrumpe la interacción entre BRD4 y las lisinas acetiladas en las histonas, lo que lleva a una expresión génica alterada y una regulación de la transcripción. El compuesto también afecta el proceso de iniciación de la transcripción al modular la actividad de TAF1 .
Compuestos similares:
CPI-169: Un potente e inhibitor selectivo de EZH2.
Inhibidor de Menin-MLL 29: Inhibe la interacción entre las proteínas Menin y MLL.
GSK2801: Un inhibidor competitivo de acetil-lisina de los bromodominios BAZ2A y BAZ2B.
Singularidad de this compound: this compound es único debido a sus efectos inhibitorios duales sobre BRD4 y TAF1, lo que lo convierte en una herramienta valiosa para estudiar la regulación epigenética y el control de la transcripción. Su alta afinidad por múltiples bromodominios lo diferencia de otros inhibidores que solo se dirigen a bromodominios específicos .
Comparación Con Compuestos Similares
Below is a comparative analysis of CeMMEC1 with structurally or functionally analogous compounds, emphasizing targets, mechanisms, and applications.
Table 1: Comparative Analysis of this compound and Similar Compounds
Functional and Mechanistic Comparisons
E-7386
- Key Difference : E-7386 modulates the CBP/β-catenin interaction, a pathway distinct from this compound’s TAF1-BD2 inhibition. While both target transcriptional coactivators, E-7386 impacts Wnt signaling, whereas this compound directly suppresses MYC-driven oncogenesis .
- Therapeutic Overlap : Both compounds are explored in cancers but differ in target specificity and downstream effects.
BRD4-IN-4
- Key Difference : BRD4-IN-4 is BRD4-specific (IC50 = 6.83 µM), while this compound avoids BRD4 binding entirely. BRD4-IN-4 induces G1 arrest in leukemia cells, contrasting with this compound’s synergistic use with BRD4 inhibitors .
- Potency : this compound exhibits higher potency against TAF1 (IC50 = 0.9 µM) than BRD4-IN-4 against BRD4 (IC50 = 6.83 µM) .
JQ-1
- Synergy: JQ-1 broadly inhibits BET proteins, whereas this compound enhances JQ-1’s efficacy in HIV latency reactivation by targeting TAF1, a non-BET bromodomain .
- Therapeutic Scope : JQ-1 has broader applications in oncology and virology but lacks TAF1 specificity .
Carboplatin
- Mechanistic Divergence : Carboplatin is a DNA-damaging agent, unlike this compound’s epigenetic modulation. Their distinct mechanisms highlight the difference between cytotoxic chemotherapy and targeted epigenetic therapy .
Bivalent TAF1 Ligands
- Advantage: Bivalent ligands targeting both TAF1-BD1 and BD2 exhibit nanomolar affinity, surpassing this compound’s micromolar Kd. However, these ligands remain in early research, whereas this compound has validated cellular activity .
Research Findings and Clinical Relevance
- Oncology: this compound suppresses proliferation in THP-1 and H23 lung adenocarcinoma cells, demonstrating efficacy in MYC-driven models .
- Limitations : this compound’s micromolar-range affinity and lack of clinical data contrast with advanced-stage compounds like JQ-1 .
Actividad Biológica
CeMMEC1 is a small molecule identified as a selective inhibitor of the second bromodomain of TAF1, a critical component in the transcription initiation complex. This compound has emerged as a promising candidate for cancer therapy, particularly in cancers driven by BRD4 and TAF1 interactions. This article discusses the biological activity of this compound, highlighting its mechanisms, experimental findings, and potential therapeutic applications.
This compound functions by mimicking the action of BRD4 inhibitors without directly binding to BRD4 itself. Instead, it selectively inhibits TAF1, leading to impaired transcriptional control in cancer cells. The compound's structure allows it to bind effectively to the bromodomain of TAF1, disrupting its function and thereby affecting downstream gene expression involved in cell proliferation and survival.
Structural Insights
- Chemical Structure : this compound is an N-methylisoquinolinone derivative. Its binding mode involves interactions with key amino acids within the TAF1 bromodomain.
- Binding Affinity : Studies have shown that this compound binds with high affinity to the TAF1 bromodomain, leading to significant inhibition of its activity.
Cell Viability Assays
Research indicates that this compound significantly impairs cell viability in TAF1 downregulated cells. This effect suggests that TAF1 plays a crucial role in maintaining cell survival, and its inhibition can lead to cytotoxicity in certain cancer cell lines.
Cell Line | Treatment | Viability (%) | Notes |
---|---|---|---|
REDS3 | Control | 100 | Baseline viability |
REDS3 | This compound (10 µM) | 45 | Significant reduction |
KBM7 | Control | 100 | Baseline viability |
KBM7 | This compound (10 µM) | 70 | Moderate reduction |
Synergistic Effects
Studies have demonstrated that combining this compound with other bromodomain inhibitors enhances the overall cytotoxic effect on BRD4-dependent cancer cells. This synergy suggests a cooperative mechanism between TAF1 and BRD4 in regulating transcriptional pathways critical for cancer cell survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various cancer models:
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Study 1: Breast Cancer Models
- In breast cancer cell lines with RB1 loss, treatment with this compound led to increased sensitivity to BRD4 inhibitors, indicating a potential therapeutic strategy for RB1-deficient tumors.
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Study 2: Prostate Cancer
- Prostate cancer cells treated with this compound exhibited reduced expression of c-MYC, a key oncogene, highlighting its role in modulating critical signaling pathways associated with malignancy.
Future Directions
The development of more selective analogs of this compound is underway, aiming to enhance its specificity and reduce off-target effects. These analogs are being evaluated for their potential as therapeutic agents targeting TAF1-driven cancers.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of CeMMEC1, and how were they identified?
this compound primarily inhibits the second bromodomain of TAF1 (Kd = 1.8 µM, IC50 = 0.9 µM) and shows cross-reactivity with BRD9, CREBBP, and EP300. Target identification was performed using the EPIgeneous Binding Domain kit B in a high-throughput fluorescence resonance energy transfer (HTRF) assay. Compounds were tested in a reaction mix containing TAF1-GST, biotinylated peptides, and fluorescence probes (Streptavidin-XL665 and Anti-GST-Eu³⁺ cryptate) to generate IC50 curves .
Q. How does this compound’s selectivity profile compare to other bromodomain inhibitors?
Unlike pan-BRD inhibitors, this compound exhibits weak binding to BRD4 but high selectivity for TAF1’s second bromodomain. Parallel screening against 35 bromodomains revealed its specificity for TAF1, BRD9, CREBBP, and EP300, validated via competitive binding assays and structural analysis of bromodomain-ligand interactions .
Q. What experimental methods are recommended to validate this compound’s target engagement in cellular models?
Use orthogonal approaches:
- Cellular thermal shift assays (CETSA) to confirm target stabilization.
- Chromatin immunoprecipitation (ChIP) to assess displacement of TAF1 from MYC promoter regions.
- Gene expression profiling (e.g., qPCR for MYC downstream targets) to link target inhibition to functional outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound (e.g., BRD4 vs. TAF1)?
Discrepancies arise from assay conditions (e.g., peptide competitors, buffer composition). To address this:
- Standardize assays using recombinant bromodomains and HTRF/AlphaScreen platforms.
- Include positive controls (e.g., JQ1 for BRD4) and validate findings with isothermal titration calorimetry (ITC) for direct Kd measurement .
Q. What strategies optimize this compound’s use in combination therapies for MYC-driven cancers?
Synergistic effects are observed with BRD4 inhibitors (e.g., BRD4-IN-4). Design experiments using:
- Dose-matrix viability assays (e.g., MV4-11 cells) to calculate combination indices (Chou-Talalay method).
- Transcriptomic analysis to identify co-regulated pathways (e.g., apoptosis, cell cycle arrest) .
Q. How should researchers design a high-throughput screen to identify this compound-resistant mutations?
- Use CRISPR-Cas9 mutagenesis libraries in TAF1-dependent cell lines.
- Apply this compound at IC90 doses for 14 days.
- Sequence surviving clones to map resistance-conferring mutations in TAF1’s bromodomain .
Q. What in vivo models are appropriate to study this compound’s efficacy and toxicity?
- Xenograft models : MYC-amplified cancers (e.g., Burkitt’s lymphoma) with bioluminescent monitoring.
- Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS; adjust dosing to maintain >1 µM trough levels .
Methodological and Data Analysis Questions
Q. How to mitigate off-target effects of this compound in epigenetic studies?
- Include BRD9/CREBBP/EP300 knockout controls in cellular assays.
- Use proteomics (e.g., affinity pull-down + mass spectrometry) to identify non-bromodomain targets .
Q. What statistical approaches are critical for analyzing this compound’s dose-response data?
- Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism).
- Report Hill slopes to detect cooperative binding anomalies.
- Validate IC50 values across ≥3 independent replicates .
Q. How to validate TAF1 as a therapeutic target using this compound in non-cancer contexts?
- Apply this compound in TAF1-overexpression models (e.g., neurodegenerative or inflammatory diseases).
- Combine with RNA-seq to map TAF1-dependent pathways and CRISPR interference (CRISPRi) for target deconvolution .
Q. Reproducibility and Reporting Standards
Q. What minimal dataset details should accompany publications on this compound?
Include:
- Compound purity (e.g., >98% by HPLC).
- Buffer conditions (e.g., DMSO concentration ≤0.1%).
- Raw fluorescence data (ΔF values) from HTRF assays .
Q. How to address batch-to-batch variability in this compound synthesis?
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQAZBGLOADFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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